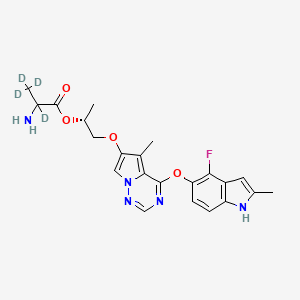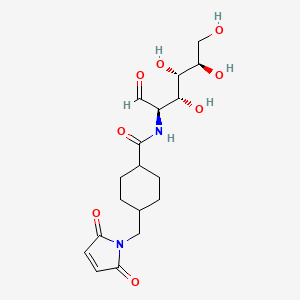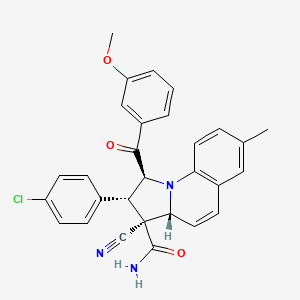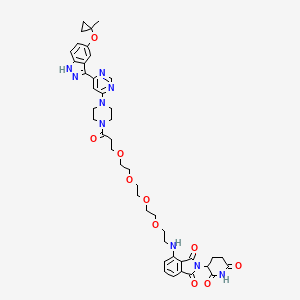
JH-Xii-03-02
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
JH-Xii-03-02 is a potent and selective leucine-rich repeat kinase 2 proteolysis targeting chimera degrader. It is primarily utilized in research related to Parkinson’s Disease. This compound is known for its ability to inhibit leucine-rich repeat kinase 2 kinase activity and disrupt its scaffolding function, making it a valuable tool in the study of neurodegenerative diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of JH-Xii-03-02 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it generally involves the use of organic solvents, catalysts, and specific reaction temperatures to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. The compound is typically produced in research laboratories and specialized facilities that adhere to stringent quality control measures to ensure its purity and efficacy .
Analyse Chemischer Reaktionen
Types of Reactions
JH-Xii-03-02 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions are used to replace specific atoms or groups within the compound with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
JH-Xii-03-02 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the function of leucine-rich repeat kinase 2 and its role in various biochemical pathways.
Biology: Employed in cellular and molecular biology research to investigate the mechanisms of protein degradation and signaling pathways.
Medicine: Utilized in preclinical studies to explore potential therapeutic approaches for Parkinson’s Disease and other neurodegenerative disorders.
Industry: Applied in the development of new drugs and therapeutic agents targeting leucine-rich repeat kinase 2 .
Wirkmechanismus
JH-Xii-03-02 exerts its effects by promoting the degradation of leucine-rich repeat kinase 2 through the proteolysis targeting chimera mechanism. It binds to leucine-rich repeat kinase 2 and recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of leucine-rich repeat kinase 2. This dual action of inhibiting kinase activity and disrupting scaffolding function makes it a powerful tool in neurodegenerative disease research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- PROTAC CDK9 degrader-8
- Azido-PEG2-VHL
- PROTAC MEK1 Degrader-1
- MS159
Uniqueness
JH-Xii-03-02 stands out due to its high potency and selectivity for leucine-rich repeat kinase 2. Unlike other similar compounds, it effectively eliminates both the kinase activity and scaffolding function of leucine-rich repeat kinase 2, making it particularly valuable in the study of Parkinson’s Disease .
Eigenschaften
Molekularformel |
C43H51N9O10 |
|---|---|
Molekulargewicht |
853.9 g/mol |
IUPAC-Name |
2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-[2-[3-[4-[6-[5-(1-methylcyclopropyl)oxy-1H-indazol-3-yl]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]isoindole-1,3-dione |
InChI |
InChI=1S/C43H51N9O10/c1-43(10-11-43)62-28-5-6-31-30(25-28)39(49-48-31)33-26-35(46-27-45-33)50-13-15-51(16-14-50)37(54)9-17-58-19-21-60-23-24-61-22-20-59-18-12-44-32-4-2-3-29-38(32)42(57)52(41(29)56)34-7-8-36(53)47-40(34)55/h2-6,25-27,34,44H,7-24H2,1H3,(H,48,49)(H,47,53,55) |
InChI-Schlüssel |
XYGRYBJBOSXMHE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC1)OC2=CC3=C(C=C2)NN=C3C4=CC(=NC=N4)N5CCN(CC5)C(=O)CCOCCOCCOCCOCCNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



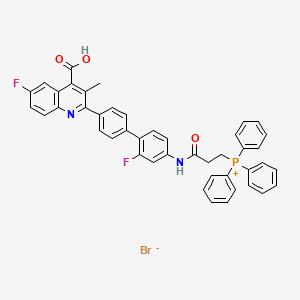
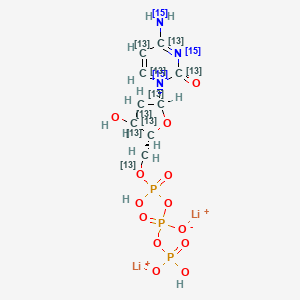

![potassium;[9-[6-(3-azidopropylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonate](/img/structure/B12381498.png)
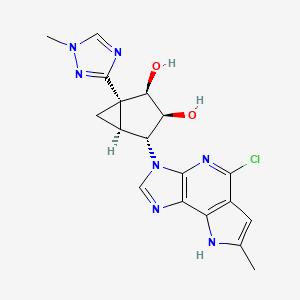
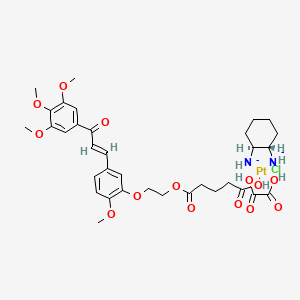
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12381518.png)
![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B12381521.png)


